
ML-18
Übersicht
Beschreibung
ML-18 is a non-peptide, stereoselective antagonist of bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in cancer progression and signaling pathways. First reported in 2015, this compound (molecular formula: C₃₂H₃₅N₅O₅; molecular weight: 569.65 g/mol) binds preferentially to BRS-3 over other bombesin receptors, such as gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR), with an IC₅₀ of 4.8 μM for BRS-3 . Its S-enantiomer configuration is critical for activity, while the R-enantiomer (EMY-98) is inactive .
Wirkmechanismus
Target of Action
ML-18, also known as GTPL8505 or (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide, is primarily a non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is a G-protein coupled receptor (GPCR) that belongs to the Bombesin (BB) family of peptides .
Mode of Action
This compound inhibits the specific binding of the peptide BA1 to BRS-3 in lung cancer cells . It does this with an IC50 value of 4.8 μM, indicating a moderate affinity for the receptor . It binds with lower affinity to the gastrin-releasing peptide receptor (grpr) and neuromedin b receptor (nmbr), with ic50 values of 16 and more than 100 μm, respectively .
Biochemical Pathways
It is known that the inhibition of ba1 binding to brs-3 by this compound can affect downstream signaling pathways, including the elevation of cytosolic calcium levels .
Result of Action
This compound has been shown to inhibit the growth of lung cancer cells . It does this by inhibiting the ability of BA1 to elevate cytosolic calcium levels in a reversible manner . Additionally, this compound inhibits the ability of BA1 to induce tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) in lung cancer cells .
Biologische Aktivität
ML-18 is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of this compound
This compound is primarily recognized as a derivative related to interleukin-18 (IL-18), a pro-inflammatory cytokine involved in various immune responses. IL-18 plays a crucial role in enhancing the activity of natural killer (NK) cells and T cells, thereby influencing both innate and adaptive immunity. Understanding the biological activity of this compound requires an exploration of its interaction with IL-18 and its receptor system.
The biological activity of this compound is closely linked to the signaling pathways activated by IL-18. Upon binding to its receptors IL-18Rα and IL-18Rβ, IL-18 triggers intracellular signaling cascades that lead to the activation of several transcription factors, including NFκB and STAT3. This process results in the production of pro-inflammatory cytokines and enhances immune cell proliferation.
Key Signaling Pathways
- IL-18 Signaling :
- Effect on Immune Cells :
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Table 1: Biological Effects of this compound on Immune Cells
Cell Type | Effect Induced by this compound | Reference |
---|---|---|
NK Cells | Increased cytotoxicity | , |
Macrophages | Enhanced IFN-γ production | , |
T Cells | Activation and proliferation | , |
Case Studies
Several case studies illustrate the therapeutic potential of this compound in clinical settings:
- Case Study on Cancer Immunotherapy :
- Autoimmune Disorders :
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
ML-18 demonstrates promising anticancer properties, particularly against lung cancer cell lines:
- Cell Proliferation : Studies have shown that this compound inhibits the proliferation of various lung cancer cell lines, such as NCI-H1299 and NCI-H727. The compound's ability to block key signaling pathways contributes to its effectiveness in reducing cell growth .
- Clonogenic Assays : In clonogenic assays, this compound significantly reduced the number of colonies formed by lung cancer cells, further supporting its potential as a therapeutic agent .
Potential for Drug Development
The unique properties of this compound position it as a valuable template for drug development:
- Template for Non-Peptide Antagonists : Given its mechanism and effectiveness, this compound serves as a scaffold for developing more potent and selective BRS-3 antagonists. Researchers are exploring modifications to enhance its pharmacological profile .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Q & A
Basic Research Questions
Q. What is the primary mechanism of ML-18 as a BRS-3 antagonist, and how does it differ from peptide-based antagonists?
this compound is a non-peptide antagonist that binds selectively to bombesin receptor subtype-3 (BRS-3), inhibiting ligand-induced signaling. Unlike peptide antagonists, this compound achieves reversible inhibition by competitively blocking BA1-induced calcium mobilization and tyrosine phosphorylation of EGFR/ERK in lung cancer cells. Its non-peptide structure allows for improved metabolic stability and reduced immunogenicity compared to peptide-based agents .
Key Data:
- IC50 for BRS-3 binding: 4.8 μM vs. >100 μM for GRPR/NMBR .
- Reversible inhibition of BA1-induced Ca²⁺ flux at 16 μM .
Q. How is this compound synthesized, and what analytical methods ensure enantiomeric purity?
this compound is synthesized using N-BOC-S-tryptophan as a chiral precursor, followed by HPLC purification to achieve >95% enantiomeric excess. Enantiomer purity is validated via chiral-phase HPLC and confirmed using calcium mobilization assays, where the (S)-enantiomer (this compound) shows activity, while the (R)-enantiomer (EMY-98) is inactive .
Q. What standard assays are used to evaluate this compound’s efficacy in vitro?
- Receptor Binding : Competitive inhibition assays with ¹²⁵I-BA1 on BRS-3-transfected NCI-H1299 cells (IC50 = 4.8 μM) .
- Calcium Mobilization : FURA2-AM-loaded cells treated with BA1 (10 nM) ± this compound (16 μM) .
- Proliferation Assays : MTT assays (IC50 = 5 μM in NCI-H1299 cells) .
- Clonogenic Assays : Agarose-based colony formation with this compound (1.6–48 μM) .
Advanced Research Questions
Q. How does this compound enhance gefitinib sensitivity in EGFR wild-type lung cancer cells?
this compound potentiates gefitinib by inhibiting BRS-3-mediated EGFR and ERK phosphorylation. In NCI-H727 cells (wild-type EGFR), this compound (16 μM) shifts gefitinib’s IC50 from >30 μM to 4.5 μM , suggesting BRS-3 blockade disrupts parallel survival pathways .
Mechanistic Insight:
- BRS-3 activation by BA1 triggers Src/MMP-dependent TGFα release, which activates EGFR. This compound blocks this cascade, sensitizing cells to EGFR inhibitors .
Q. What methodological challenges arise when interpreting this compound’s dose-dependent effects across assays?
Discrepancies in effective concentrations (e.g., 16 μM for Ca²⁺ inhibition vs. 1.6 μM for clonogenic suppression) reflect assay-specific sensitivity. Calcium assays measure acute signaling (high this compound required), while clonogenic assays capture long-term proliferation (lower doses suffice). Researchers must optimize concentrations per assay type and validate with orthogonal methods (e.g., Western blotting for phosphorylation) .
Q. How do structural modifications of this compound influence receptor selectivity and potency?
this compound’s phenyl group substitution (vs. pyridine in PD176252) reduces positive charge, favoring hydrophobic interactions with Phe222 in BRS-3’s transmembrane domain. This confers ~10x higher BRS-3 affinity vs. PD176252 (IC50 = 4.8 μM vs. >10 μM) and minimal GRPR/NMBR binding .
Comparative Data:
Compound | BRS-3 IC50 (μM) | GRPR IC50 (μM) | NMBR IC50 (μM) |
---|---|---|---|
This compound | 4.8 | 16 | >100 |
PD176252 | >10 | 0.2 | 0.0002 |
Q. How should researchers address contradictions in this compound’s effects on FAK phosphorylation?
While BA1 increases FAK phosphorylation by 10.9x , this compound (16 μM) fully reverses this effect, but lower doses (1.6 μM) fail. Such contradictions necessitate:
- Dose-response validation across multiple cell lines (e.g., NCI-H727 vs. H1299).
- Pathway redundancy analysis (e.g., Src inhibition with PP2 to confirm BRS-3 specificity) .
Q. What guidelines ensure reproducibility in this compound’s clonogenic assays?
- Use 0.5% agarose in SIT medium with 5% FBS for the base layer.
- Seed 5×10⁴ cells in 0.3% agarose with this compound and gefitinib.
- Quantify colonies >50 μm after 2 weeks using p-iodonitrotetrazolium violet staining .
Q. Methodological Best Practices
Q. How to design experiments analyzing this compound’s impact on transcriptional regulation (e.g., c-fos mRNA)?
- Treat BRS-3-transfected cells with this compound (16 μM) ± MEK inhibitors.
- Extract RNA post-treatment (e.g., 30–60 mins) for qPCR.
- Confirm BRS-3 dependence via siRNA knockdown .
Q. What statistical approaches resolve variability in calcium flux assays?
Normalize Ca²⁺ responses to baseline (0.18–0.20 μM) and report as ΔF/F₀. Use repeated-measures ANOVA to compare this compound’s inhibition across trials (n ≥ 4) .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties:
- Receptor Binding : ML-18 inhibits ¹²⁵I-BA1 binding to BRS-3 with moderate affinity (IC₅₀ = 4.8 μM) but exhibits significantly lower affinity for GRPR (IC₅₀ = 16 μM) and negligible binding to NMBR (IC₅₀ > 100 μM) .
- Functional Antagonism : this compound reversibly blocks BRS-3-mediated effects, including:
- Calcium Mobilization : Inhibits BA1-induced cytosolic Ca²⁺ elevation at 16 μM .
- Tyrosine Phosphorylation : Suppresses BA1-induced phosphorylation of EGFR (170 kDa) and ERK (42/44 kDa) in lung cancer cells .
- Antiproliferative Effects : Reduces lung cancer cell viability (IC₅₀ = 5 μM) and enhances gefitinib cytotoxicity, shifting gefitinib’s IC₅₀ from >30 μM to 4.5 μM in combination studies .
This compound’s unique structure—a phenyl-substituted analog of PD176252—enhances BRS-3 selectivity by favoring hydrophobic interactions with Phe222 in BRS-3’s transmembrane domain .
This compound is distinguished from other bombesin receptor modulators by its selectivity, stereochemistry, and functional versatility. Below is a comparative analysis with key analogs:
Table 1: Receptor Binding Affinities (IC₅₀ Values)
Compound | BRS-3 (μM) | GRPR (μM) | NMBR (μM) | Key Features |
---|---|---|---|---|
This compound | 4.8 | 16 | >100 | Non-peptide, S-enantiomer, BRS-3 selective |
PD176252 | >10 | 0.2 | 0.0002 | Dual GRPR/NMBR antagonist |
PD168368 | >10 | >10 | 0.0001 | NMBR-selective antagonist |
Bantag-1 | 0.001 | ND | ND | Peptide antagonist, high BRS-3 affinity |
MK-5046 | 0.018 | >10 | >10 | BRS-3 agonist, non-peptide |
ND: Not determined. Sources: .
Functional and Structural Comparisons:
PD176252 vs. This compound :
- PD176252 is a dual GRPR/NMBR antagonist but lacks BRS-3 affinity (IC₅₀ > 10 μM). This compound’s phenyl substitution replaces PD176252’s pyridine ring, reducing positive charge and enhancing BRS-3 selectivity .
- Therapeutic Impact : PD176252 suppresses GRPR-driven tumors, while this compound targets BRS-3-overexpressing cancers (e.g., NSCLC) and synergizes with EGFR inhibitors like gefitinib .
Bantag-1 vs. This compound: Bantag-1, a peptide antagonist, has superior BRS-3 affinity (IC₅₀ = 0.001 μM) but faces limitations in stability and delivery. This compound’s non-peptide structure offers better pharmacokinetic profiles .
MK-5046 vs. This compound :
- MK-5046 is a BRS-3 agonist (IC₅₀ = 0.018 μM) used to study receptor activation. This compound antagonizes MK-5046-induced Ca²⁺ signaling, confirming its role as a reversible antagonist .
Table 2: In Vitro Functional Effects in Lung Cancer Models
Compound | Ca²⁺ Inhibition (BA1) | EGFR/ERK Phosphorylation Inhibition | Cell Proliferation (IC₅₀) | Synergy with Gefitinib |
---|---|---|---|---|
This compound | Yes (16 μM) | Yes (16 μM) | 5 μM | Yes (IC₅₀ shift to 4.5 μM) |
EMY-98 | No | No | >100 μM | No |
PD176252 | No | No | ND | No |
Clinical Relevance:
- Cancer Therapy : this compound’s ability to inhibit BRS-3-mediated signaling and enhance gefitinib efficacy positions it as a candidate for NSCLC treatment, particularly in tumors resistant to EGFR inhibitors .
- Selectivity Advantage : Unlike PD176252, which interacts with GRPR/NMBR, this compound minimizes off-target effects, reducing toxicity risks .
Vorbereitungsmethoden
Synthetic Route and Chiral Resolution of ML-18
Enantioselective Synthesis Using N-BOC-Tryptophan Precursors
This compound ((S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide) and its enantiomer EMY-98 are synthesized via a stereospecific route starting from N-BOC-R-tryptophan and N-BOC-S-tryptophan, respectively . The synthesis involves sequential coupling reactions to assemble the propanamide backbone, followed by cyclohexylmethyl and 4-methoxyphenyl group incorporation. Chiral purity is critical for biological activity, as the (S)-enantiomer (this compound) exhibits superior BRS-3 binding affinity compared to the (R)-enantiomer (EMY-98) .
Solid-Phase Purification and Characterization
Post-synthesis purification employs a Daicel Chiral Cell OD column (250 mm × 4.6 mm, 5 μm) with an n-hexane/ethanol (4:1 v/v) mobile phase at 0.8 mL/min flow rate . UV detection at 230 nm confirms >95% enantiomeric excess for both this compound and EMY-98. Molecular weight validation via mass spectrometry confirms a mass of 569.9 Daltons for both enantiomers .
Table 1: Key Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 569.9 Da | |
Enantiomeric Excess | >95% | |
HPLC Retention Time | 12.3 min (this compound) | |
Solubility (DMSO) | 10 mM |
Analytical Validation of Binding Affinity and Selectivity
Radioligand Displacement Assays
This compound’s receptor selectivity is quantified using 125I-BA1 displacement assays in NCI-H1299 lung cancer cells transfected with BRS-3, gastrin-releasing peptide receptor (GRPR), or neuromedin B receptor (NMBR) . this compound demonstrates IC50 values of 4.8 μM for BRS-3, 16 μM for GRPR, and >100 μM for NMBR, confirming its preference for BRS-3 .
Table 2: Receptor Binding Affinities of this compound and EMY-98
Receptor | This compound IC50 (μM) | EMY-98 IC50 (μM) |
---|---|---|
BRS-3 | 4.8 | >100 |
GRPR | 16 | >100 |
NMBR | >100 | >100 |
Calcium Mobilization and EGFR/ERK Signaling
In NCI-H727 cells loaded with FURA2-AM, this compound (16 μM) reversibly inhibits BA1-induced cytosolic Ca2+ elevation, while EMY-98 shows no effect . Similarly, this compound blocks BA1-mediated tyrosine phosphorylation of EGFR and ERK, critical pathways in lung cancer proliferation .
Biological Activity Assessment in Lung Cancer Models
MTT Cell Viability Assay
NCI-H1299 cells transfected with BRS-3 are treated with this compound (0–48 μM) for 48 hours. The half-maximal inhibitory concentration (IC50) for proliferation is 16 μM, compared to 48 μM for the EGFR inhibitor gefitinib .
Clonogenic Assay
This compound (16 μM) reduces colony formation by 70% in NCI-H727 cells embedded in agarose, whereas EMY-98 exhibits negligible activity . This underscores the enantiomer-specific anti-proliferative effects of this compound.
Scalability and Formulation Considerations
Stability in DMSO
This compound retains >90% potency after 6 months at -20°C in DMSO, as confirmed by repeated binding assays . No degradation products are detected via HPLC, supporting its use in long-term studies.
In Vivo Compatibility
While current data focus on in vitro models, the compound’s logP (calculated 3.8) suggests moderate blood-brain barrier permeability, warranting further pharmacokinetic studies .
Comparative Analysis with Peptide Antagonists
This compound’s non-peptide structure offers advantages over peptide-based BRS-3 antagonists, including oral bioavailability and resistance to proteolytic degradation . Its 4.8 μM IC50 for BRS-3 is comparable to peptide antagonists like BA1 (0.4 nM) but with improved selectivity against GRPR and NMBR .
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVJNCYOSFDGC-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.